Sanguisorbigenin

Beschreibung

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOHXSLBNLQHF-OXLNSTONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269517 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-98-2 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isolation of Sanguisorbigenin from Sanguisorba officinalis L.

This document provides a comprehensive overview of the methodologies for isolating sanguisorbigenin, a bioactive triterpenoid, from the roots of Sanguisorba officinalis L. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the isolation workflow and a relevant biological signaling pathway.

Introduction

Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in traditional medicine, particularly in Asia, for its anti-inflammatory, hemostatic, and antibacterial properties.[1][2] One of the key bioactive constituents isolated from its roots is sanguisorbigenin (SGB), a triterpenoid compound.[1] Recent research has highlighted the potential of SGB as an antibacterial agent, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, extracts of Sanguisorba officinalis L. have demonstrated anti-cancer activities, suggesting a broad therapeutic potential for its purified compounds.[3][4] This guide details the laboratory procedures for the successful extraction and purification of sanguisorbigenin.

Experimental Protocols

The isolation of sanguisorbigenin is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies.[1]

Plant Material and Initial Extraction

-

Preparation of Plant Material : Air-dry the roots of Sanguisorba officinalis L.

-

Extraction :

-

Place 3 kg of the dried roots into a suitable extraction vessel.

-

Add 100 L of 70% aqueous methanol (MeOH).

-

Macerate at room temperature.

-

Repeat the extraction process three times.

-

Filter the combined extracts to remove solid plant material.

-

-

Concentration :

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MeOH extract. From 3 kg of dried roots, approximately 0.6 kg of crude extract can be expected.[1]

-

Solvent Partitioning

-

Suspension : Suspend the crude MeOH extract in distilled water.

-

Fractionation : Perform successive solvent-solvent partitioning with the following, in order:

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

Collect the resulting fractions separately. The sanguisorbigenin is expected to be enriched in the EtOAc fraction.

-

Chromatographic Purification

-

Column Preparation : Utilize a macro-porous resin column for the initial chromatographic separation of the EtOAc fraction.

-

Elution : Elute the column with an ethanol-water (EtOH-H₂O) gradient system, starting from 0% and gradually increasing to 95% ethanol.

-

Fraction Collection : Collect the eluate in fractions (e.g., Fractions A-E).[1]

-

Further Purification (if necessary) : Depending on the purity of the fractions containing sanguisorbigenin, further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve high purity.[5]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the isolated sanguisorbigenin.

-

Column : Kinetex XB-C18 column (100 × 4.6 mm, 2.6 µm).[1]

-

Mobile Phase : A gradient of water (A) and acetonitrile (B).[1]

-

0–2 min: 29–31% B

-

2–13 min: 31–35% B

-

13–15 min: 35–40% B

-

15–23 min: 40–44% B

-

23–25 min: 44–46% B

-

25–31 min: 46–49% B

-

31–38 min: 49–55% B

-

-

Flow Rate : 1.0 ml/min.[1]

-

Column Temperature : 30°C.[1]

-

Detection Wavelength : 210 nm.[1]

-

Purity Calculation : Purity is determined using the peak area normalization method. A purity of >98% has been reported using this methodology.[1]

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of sanguisorbigenin.

Table 1: Extraction and Yield Data

| Parameter | Value | Reference |

| Starting Plant Material (Dried Roots) | 3 kg | [1] |

| Crude Methanol Extract Yield | 0.6 kg | [1] |

| Final Purity of Sanguisorbigenin | >98% | [1] |

Table 2: HPLC Parameters for Purity Analysis

| Parameter | Specification | Reference |

| Column | Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm) | [1] |

| Mobile Phase | Water (A) and Acetonitrile (B) Gradient | [1] |

| Flow Rate | 1.0 ml/min | [1] |

| Temperature | 30°C | [1] |

| Detection | 210 nm | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of sanguisorbigenin from Sanguisorba officinalis L.

Caption: Workflow for the isolation of sanguisorbigenin.

Relevant Signaling Pathway

Extracts from Sanguisorba officinalis L. have been shown to exert anti-cancer effects by downregulating the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival.[4] The following diagram illustrates this inhibitory action.

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

- 1. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Sanguisorba officinalis L on breast cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanguisorba officinalis L. suppresses non-small cell lung cancer via downregulating the PI3K/AKT/mTOR signaling pathway based on network pharmacology and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sanguisorbigenin: A Comprehensive Technical Guide on its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguisorbigenin (SGB) is a triterpenoid saponin isolated from the dried root of Sanguisorba officinalis L., a plant with a long history in traditional medicine.[1][2] This technical guide provides a detailed overview of the chemical structure and characterization of Sanguisorbigenin. It includes its physicochemical properties, comprehensive spectral data analysis from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and detailed experimental protocols for its isolation and analysis. Furthermore, this guide elucidates the known biological activities of Sanguisorbigenin, with a particular focus on its promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and its synergistic effects with β-lactam antibiotics.[1][3] The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

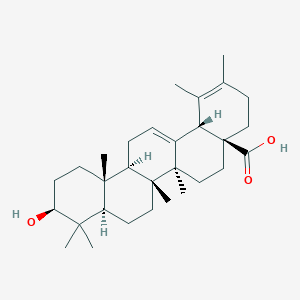

Chemical Structure and Physicochemical Properties

Sanguisorbigenin is a pentacyclic triterpenoid, the aglycone of various saponins found in Sanguisorba officinalis. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Caption: Chemical Structure of Sanguisorbigenin.

While specific quantitative physicochemical data such as melting point and optical rotation are not extensively reported in recent literature, Sanguisorbigenin is obtained as a purified compound with greater than 98% purity, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Spectroscopic Characterization

The structural elucidation of Sanguisorbigenin has been primarily achieved through a combination of spectroscopic techniques. Although recent studies often refer to previously reported data for confirmation, this section outlines the expected characteristic signals based on its known structure.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of Sanguisorbigenin would exhibit characteristic chemical shifts for its triterpenoid core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of Sanguisorbigenin

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl groups (CH₃) | 0.7 - 1.5 | 15 - 30 |

| Methylene groups (CH₂) | 1.0 - 2.5 | 20 - 45 |

| Methine groups (CH) | 1.0 - 2.5 | 30 - 60 |

| Olefinic protons (=CH) | 5.0 - 5.5 | 120 - 145 |

| Carbons attached to oxygen (C-O) | 3.0 - 4.5 | 70 - 90 |

| Carbonyl carbon (C=O) | - | 170 - 185 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Sanguisorbigenin is expected to show characteristic absorption bands.

Table 2: Expected Infrared (IR) Absorption Bands for Sanguisorbigenin

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3500 - 3200 (broad) | Stretching vibration |

| C-H (alkane) | 3000 - 2850 | Stretching vibration |

| C=O (carboxylic acid) | 1725 - 1700 | Stretching vibration |

| C=C (alkene) | 1680 - 1620 | Stretching vibration |

| C-O | 1260 - 1000 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of Sanguisorbigenin would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for Sanguisorbigenin

| Parameter | Value |

| Molecular Formula | C₃₀H₄₆O₅ |

| Molecular Weight | 486.68 g/mol |

| Expected [M+H]⁺ (m/z) | 487.3363 |

| Expected [M+Na]⁺ (m/z) | 509.3182 |

Experimental Protocols

Isolation of Sanguisorbigenin from Sanguisorba officinalis L.[2]

Caption: General workflow for the isolation of Sanguisorbigenin.

-

Extraction: The air-dried roots of S. officinalis L. are extracted with 70% aqueous methanol at room temperature.

-

Filtration and Concentration: The filtrate is concentrated under reduced pressure to obtain the methanol extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc fraction is subjected to macroporous resin column chromatography, followed by silica gel and ODS column chromatography to yield pure Sanguisorbigenin.[2]

High-Performance Liquid Chromatography (HPLC) Analysis[1]

Purity and quantification of Sanguisorbigenin can be performed using HPLC with the following conditions:

-

Column: Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B)

-

0-2 min, 29-31% B

-

2-13 min, 31-35% B

-

13-15 min, 35-40% B

-

15-23 min, 40-44% B

-

23-25 min, 44-46% B

-

25-31 min, 46-49% B

-

31-38 min, 49-55% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

Biological Activity and Signaling Pathways

Sanguisorbigenin has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It exhibits synergistic effects when combined with β-lactam antibiotics, suggesting its potential as an antibiotic adjuvant.[3]

The proposed mechanism of action involves the downregulation of the mecA gene, which is responsible for the production of penicillin-binding protein 2a (PBP2a).[1][3] PBP2a has a low affinity for β-lactam antibiotics, conferring resistance to MRSA. By reducing the expression of mecA and the subsequent production of PBP2a, Sanguisorbigenin renders MRSA more susceptible to these antibiotics.[1][3]

Caption: Proposed mechanism of Sanguisorbigenin in overcoming β-lactam resistance in MRSA.

Experimental Protocols for Biological Activity Assessment

-

Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC) of Sanguisorbigenin against various bacterial strains.

-

Checkerboard Assay: Employed to evaluate the synergistic effects of Sanguisorbigenin in combination with conventional antibiotics.

This technique is used to quantify the levels of PBP2a protein in MRSA treated with Sanguisorbigenin to confirm its effect on protein expression.

qRT-PCR is utilized to measure the expression levels of the mecA gene in MRSA upon treatment with Sanguisorbigenin, providing insight into its mechanism at the genetic level.

Conclusion

Sanguisorbigenin is a promising natural product with a well-characterized chemical structure and significant biological activity. Its potential to combat antibiotic resistance, particularly in MRSA, makes it a subject of great interest for further research and development in the pharmaceutical industry. This technical guide provides a solid foundation of its chemical and biological properties, along with the necessary experimental protocols to facilitate future investigations into this valuable compound.

References

Technical Whitepaper: The Biological Activity of Sanguisorbigenin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to a broad range of antibiotics. The exploration of natural compounds as alternative or adjunctive therapies is a critical area of research. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from Sanguisorba officinalis L., has emerged as a promising candidate. This document provides a comprehensive technical overview of the anti-MRSA activity of SGB, detailing its direct antibacterial effects, synergistic potential with conventional antibiotics, and mechanisms of action. It consolidates quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows.

Direct Antibacterial and Anti-Biofilm Activity

Sanguisorbigenin demonstrates potent intrinsic antibacterial activity against various strains of MRSA. Furthermore, it significantly inhibits the formation of MRSA biofilms, a key virulence factor that contributes to antibiotic tolerance and persistent infections.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. Studies have determined the MIC of SGB against both reference and clinical MRSA isolates.[1] At sub-inhibitory concentrations, SGB has a profound impact on biofilm formation.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Sanguisorbigenin (SGB) against MRSA

| MRSA Strains | SGB MIC (µg/mL) | Reference |

|---|

| Six strains (reference & clinical isolates) | 12.5 - 50 |[1][3] |

Table 2: Inhibition of MRSA Biofilm Formation by SGB at Sub-Inhibitory Concentrations

| MRSA Strain | SGB Concentration | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| ATCC 33591 | 1/2 MIC | 86% | [2] |

| DPS-1 | 1/2 MIC | 91% |[2] |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: A stock solution of Sanguisorbigenin is prepared and serially diluted in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

-

Inoculum: MRSA strains are cultured overnight, and the suspension is adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is recorded as the lowest concentration of SGB at which no visible bacterial growth (turbidity) is observed.[1]

Protocol 2: Biofilm Inhibition Assay This assay quantifies the ability of a compound to prevent biofilm formation.

-

Exposure: MRSA strains are cultured in a 96-well plate with Tryptic Soy Broth (TSB) supplemented with glucose, in the presence of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of SGB. A control group without SGB is included.

-

Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilm is fixed (e.g., with methanol) and stained with 0.1% crystal violet solution.

-

Quantification: Excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% glacial acetic acid). The absorbance is measured using a microplate reader (e.g., at 570 nm) to quantify the biofilm biomass.[2]

Synergistic Activity with Conventional Antibiotics

A significant attribute of SGB is its ability to act synergistically with conventional antibiotics, effectively restoring their efficacy against resistant MRSA strains. This effect has been observed with both β-lactam and non-β-lactam antibiotics.

Quantitative Synergy Data

The combination of SGB with antibiotics leads to a substantial reduction in the MIC of the conventional drug, indicating a potent synergistic relationship.[2][3]

Table 3: Synergistic Effects of SGB in Combination with Antibiotics against MRSA

| Antibiotic Class | Antibiotic | MIC Reduction (Fold-Change) | Reference |

|---|---|---|---|

| β-Lactam | Ampicillin | 2 to 6-fold | [3] |

| β-Lactam | Oxacillin | 2 to 8-fold | [3] |

| Various | Six conventional antibiotics | 2 to 16-fold |[2][4][5] |

Experimental Protocol

Protocol 3: Checkerboard Dilution Assay The checkerboard assay is the standard method for systematically evaluating the interaction between two antimicrobial agents.

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of SGB along the x-axis and a second antibiotic (e.g., oxacillin) along the y-axis. This creates a matrix of varying concentration combinations.

-

Inoculation: Each well is inoculated with a standardized MRSA suspension (approx. 5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Partial Synergy/Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Mechanisms of Action

Sanguisorbigenin employs a multi-faceted approach to combat MRSA, targeting both the genetic basis of resistance and the physical integrity of the bacterial cell.

Reversal of β-Lactam Resistance

The primary mechanism of β-lactam resistance in MRSA is the expression of the mecA gene, which encodes for the Penicillin-Binding Protein 2a (PBP2a).[3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis in their presence. SGB interferes with the regulatory pathway of mecA expression.[1][3] It significantly reduces the gene expression of mecA and its regulatory genes blaR1 and blaZ, ultimately leading to decreased production of PBP2a protein.[3][6]

Disruption of Cell Membrane and Biofilm Integrity

Beyond its effects on resistance genes, SGB directly compromises the MRSA cell structure. It alters cell membrane permeability, leading to damage and lysis.[2] This disruption is a key factor in its direct bactericidal activity and its ability to synergize with other antibiotics, as it may facilitate their entry into the cell. The inhibition of biofilm is linked to the downregulation of the biofilm regulatory gene hld.[2]

Experimental Protocols for Mechanistic Studies

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) This protocol measures changes in gene expression.

-

Treatment: MRSA cultures (e.g., ATCC 33591) are grown to mid-log phase (OD₆₀₀ ≈ 0.9) and treated with sub-inhibitory concentrations of SGB for a short period (e.g., 30 minutes).[3]

-

RNA Extraction: Total RNA is extracted from bacterial pellets using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: qRT-PCR is performed using specific primers for target genes (mecA, blaR1, blaZ, hld) and a housekeeping gene (for normalization).

-

Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.[3]

Protocol 5: Western Blot for PBP2a Detection This technique detects and quantifies the PBP2a protein.

-

Protein Extraction: MRSA is cultured with sub-inhibitory concentrations of SGB (e.g., 1.56–6.25 µg/mL).[3] Cells are harvested, lysed, and total protein is extracted.

-

Electrophoresis: Protein samples are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with a primary antibody specific to PBP2a, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The band intensity corresponds to the protein level.[3]

Protocol 6: Crystal Violet Absorption Assay for Membrane Permeability This assay assesses damage to the cell membrane.

-

Treatment: MRSA suspensions are treated with SGB at various concentrations (e.g., 2x MIC, 4x MIC).[2]

-

Incubation: The suspensions are incubated for a defined period.

-

Staining: Crystal violet solution is added. Increased uptake of the dye indicates compromised membrane integrity.

-

Analysis: Cells are centrifuged, and the absorbance of the supernatant is measured. A decrease in the supernatant's absorbance corresponds to an increase in dye uptake by the damaged cells.[2]

Protocol 7: Transmission Electron Microscopy (TEM) TEM provides high-resolution images of bacterial cell morphology.

-

Sample Preparation: MRSA cells are treated with SGB (e.g., 1/2 MIC and MIC).[2] The cells are then fixed (e.g., with glutaraldehyde), post-fixed (with osmium tetroxide), dehydrated through an ethanol series, and embedded in resin.

-

Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.

-

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: The prepared sections are viewed under a transmission electron microscope to observe changes in cell wall structure, membrane integrity, and intracellular contents.[2]

Safety and Cytotoxicity Profile

Preliminary assessments indicate that Sanguisorbigenin exhibits low cytotoxicity and hemolytic activity, suggesting a favorable safety profile for potential therapeutic use.[2][7] However, it is noted that other triterpene glycosides from S. officinalis have shown cytotoxic potential against tumor cell lines, highlighting the need for comprehensive toxicological evaluation.[3]

Experimental Protocol

Protocol 8: MTS Cytotoxicity Assay This colorimetric assay determines cell viability.

-

Cell Culture: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere.[7]

-

Treatment: The cells are treated with various concentrations of SGB for a specified duration (e.g., 24 hours).

-

Reagent Addition: An MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

-

Incubation & Measurement: The plate is incubated to allow for color development. The absorbance of the formazan product is then measured with a plate reader.

-

Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion and Future Outlook

Sanguisorbigenin presents a compelling multi-modal strategy against MRSA. It possesses inherent antibacterial and anti-biofilm properties, and critically, it can re-sensitize MRSA to conventional antibiotics. Its mechanisms of action, involving the suppression of key resistance genes like mecA and the disruption of the bacterial cell membrane, make it a robust candidate for further development.[2][3] Future research should focus on in-depth toxicological studies, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy trials to validate its potential as a novel anti-MRSA agent or antibiotic adjuvant in a clinical setting.

References

- 1. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sanguisorbigenin: A Novel Mechanism-Based Inhibitor of Bacterial Biofilms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the medicinal plant Sanguisorba officinalis, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of Sanguisorbigenin's mechanism of action against bacterial biofilms, with a primary focus on its effects against Methicillin-Resistant Staphylococcus aureus (MRSA). We delve into its impact on biofilm formation, the underlying molecular pathways, and its synergistic potential with existing antibiotics. This document consolidates quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for the scientific community engaged in the discovery and development of new anti-biofilm agents.

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to both biological and abiotic surfaces. This protective environment confers bacteria with enhanced resistance to antibiotics and host immune responses, making biofilm-associated infections notoriously difficult to treat. Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), is a formidable pathogen renowned for its ability to form robust biofilms on medical devices and host tissues. The urgent need for alternative therapeutic strategies has spurred research into natural compounds with anti-biofilm properties.

Sanguisorbigenin (SGB), a natural product derived from Sanguisorba officinalis, has demonstrated significant antibacterial and anti-biofilm activity.[1][2] This guide synthesizes the available scientific literature to provide a detailed account of its mechanism of action.

Quantitative Analysis of Sanguisorbigenin's Anti-Biofilm Activity

The efficacy of Sanguisorbigenin in inhibiting and disrupting bacterial biofilms has been quantified in several studies. The following tables summarize the key quantitative data from research on SGB's activity against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Sanguisorbigenin against Staphylococcus aureus

| Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | Reference |

| S. aureus ATCC 33591 (MRSA) | 12.5 - 50 | Not Reported | [2] |

| Clinical MRSA Isolates | 12.5 - 50 | Not Reported | [2] |

| S. aureus DPS-1 (MRSA) | Not Reported | Sub-inhibitory concentrations evaluated | [3] |

Table 2: Biofilm Inhibition Percentage by Sanguisorbigenin against MRSA

| Bacterial Strain | SGB Concentration | Biofilm Inhibition (%) | Reference |

| S. aureus ATCC 33591 | 1/2 MIC | 86% | [3] |

| S. aureus DPS-1 | 1/2 MIC | 91% | [3] |

| MRSA (general) | Sub-inhibitory (dose-dependent) | > 50% | [3] |

Table 3: Synergistic Effects of Sanguisorbigenin with Conventional Antibiotics against MRSA

| Antibiotic | Fold Reduction in MIC | Reference |

| Non-β-lactam antibiotics | 2 - 16 | [1] |

| β-lactam antibiotics | 2 - 8 | [2] |

Core Mechanism of Action

Sanguisorbigenin employs a multi-pronged approach to combat bacterial biofilms, primarily targeting key stages of biofilm development and bacterial physiology.

Inhibition of Biofilm Formation

Sanguisorbigenin effectively inhibits the initial stages of biofilm formation.[3] Studies have shown that SGB, at sub-inhibitory concentrations, significantly reduces the ability of MRSA to form biofilms on surfaces.[3] This inhibition is attributed, in part, to the downregulation of genes essential for biofilm matrix production.

Interference with Quorum Sensing

A pivotal aspect of Sanguisorbigenin's anti-biofilm activity is its interference with bacterial cell-to-cell communication, known as quorum sensing (QS). In S. aureus, the accessory gene regulator (agr) system is a master regulator of virulence and biofilm formation.[4][5] SGB has been shown to downregulate the expression of the hld gene, which encodes the delta-hemolysin and is a key component of the RNAIII transcript of the agr operon.[3][6] By suppressing the agr system, SGB disrupts the coordinated gene expression required for biofilm maturation and virulence factor production.

Alteration of Cell Membrane Permeability

Sanguisorbigenin has been observed to alter the permeability of the bacterial cell membrane in MRSA.[1] This disruption of the membrane integrity can lead to increased susceptibility to conventional antibiotics and may contribute to its direct anti-biofilm effect.

Inhibition of Adhesion

While direct studies on Sanguisorbigenin's effect on bacterial adhesion are limited, its ability to inhibit biofilm formation at an early stage suggests a potential role in preventing the initial attachment of bacteria to surfaces. A key mechanism of S. aureus adhesion involves fibronectin-binding proteins (FnBPs). Future research should investigate whether Sanguisorbigenin interferes with the expression or function of these crucial adhesins.

Activity Against Gram-Negative Bacteria

Although the majority of research has focused on MRSA, some studies have indicated that extracts from Sanguisorba officinalis possess antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[7][8] However, specific studies detailing the effect of purified Sanguisorbigenin on Gram-negative biofilms are currently lacking and represent an important area for future investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-biofilm properties of Sanguisorbigenin.

Crystal Violet Biofilm Assay

This assay is a standard method for quantifying biofilm formation.

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight.

-

Inoculation of Microtiter Plate: The overnight culture is diluted to a standardized optical density (OD). A specific volume of the diluted culture is added to the wells of a 96-well microtiter plate.

-

Treatment with Sanguisorbigenin: Test wells are treated with varying concentrations of Sanguisorbigenin, while control wells receive the vehicle solvent.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for biofilm formation.

-

Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., Phosphate Buffered Saline - PBS).

-

Staining: The remaining adherent biofilm is stained with a crystal violet solution.

-

Solubilization and Quantification: The stained biofilm is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Staphylococcus aureus quorum sensing in cutaneous and systemic infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 6. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study [frontiersin.org]

- 8. Evaluation of Polyphenolic Composition and Antimicrobial Properties of Sanguisorba officinalis L. and Sanguisorba minor Scop - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sanguisorbigenin: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguisorbigenin (SGB), a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., has a rich history in traditional medicine and is now emerging as a compound of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of Sanguisorbigenin. It details the experimental protocols for its isolation, characterization, and evaluation, and presents quantitative data on its antibacterial, anti-inflammatory, and anticancer properties. Furthermore, this guide illustrates the key signaling pathways modulated by Sanguisorbigenin, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction: From Traditional Herb to Modern Pharmacological Target

Sanguisorba officinalis L., commonly known as great burnet, has been utilized for centuries in traditional medicine across Asia, Europe, and North America, particularly for its hemostatic properties.[1][2] The name "Sanguisorba" itself is derived from the Latin words 'sanguis' (blood) and 'sorbere' (to absorb), reflecting its historical use in treating bleeding disorders.[1] Scientific exploration into the chemical constituents of this plant has led to the isolation of various bioactive compounds, among which Sanguisorbigenin, a triterpenoid, has garnered significant attention for its diverse pharmacological effects.[1]

Recent research has illuminated the potential of Sanguisorbigenin in several therapeutic areas. It has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), as well as anti-inflammatory, antioxidant, and anticancer properties.[2][3] This guide aims to consolidate the current knowledge on Sanguisorbigenin, providing a technical foundation for further research and development.

Discovery and History

While the medicinal use of Sanguisorba officinalis is ancient, the specific isolation and characterization of its chemical constituents, including triterpenoid glycosides, is a more recent endeavor. Early phytochemical investigations of the Sanguisorba genus in the mid to late 20th century laid the groundwork for identifying its rich chemical diversity.

Systematic studies in the early 2000s led to the isolation and structural elucidation of numerous triterpene glycosides from the roots of Sanguisorba officinalis.[2] These studies employed a combination of chromatographic and spectroscopic techniques to identify a variety of ursane-type and oleanane-type triterpenoids. While a singular "discovery paper" for Sanguisorbigenin is not readily apparent in the contemporarily accessible literature, its identification emerged from this broader body of work focused on characterizing the triterpenoid profile of the plant. A significant portion of the recent, detailed research on Sanguisorbigenin's bioactivities has been conducted in the last two decades, highlighting its growing importance as a pharmacological agent.

Physicochemical Properties and Characterization

Sanguisorbigenin is a triterpenoid saponin. Its structure has been elucidated using various spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of Sanguisorbigenin.

Table 1: Physicochemical and Analytical Data for Sanguisorbigenin

| Parameter | Value/Description |

| Chemical Class | Triterpenoid Saponin |

| Plant Source | Sanguisorba officinalis L. (Roots)[1] |

| HPLC Column | Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)[2] |

| Mobile Phase | Water (A) and Acetonitrile (B) in gradient mode[2] |

| Detection Wavelength | 210 nm[2] |

| Purity (for research) | >98%[2] |

Biological Activities and Quantitative Data

Sanguisorbigenin exhibits a range of biological activities, with its antibacterial effects being the most extensively studied.

Antibacterial Activity

Sanguisorbigenin has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2] It not only inhibits the growth of MRSA but also acts synergistically with β-lactam antibiotics, effectively reducing their minimum inhibitory concentrations (MICs).[2]

Table 2: Antibacterial Activity of Sanguisorbigenin against MRSA

| Bacterial Strain | SGB MIC (µg/mL) | Antibiotic | Antibiotic MIC alone (µg/mL) | Antibiotic MIC with SGB (µg/mL) | Fold Reduction in Antibiotic MIC |

| S. aureus (various strains) | 12.5–50 | Ampicillin | 15.6–62.5 | 2- to 6-fold reduction | 2-6 |

| S. aureus (various strains) | 12.5–50 | Oxacillin | 125–1000 | 2- to 8-fold reduction | 2-8 |

| S. aureus (various strains) | 12.5-50 | Linezolid, Gentamicin, Vancomycin, Amikacin, Amoxicillin, Ceftazidime | - | 2- to 16-fold reduction | 2-16 |

Data compiled from multiple studies.[2][4]

Anti-inflammatory Activity

Extracts of Sanguisorba officinalis have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. While quantitative data for pure Sanguisorbigenin is still emerging, studies on related extracts provide a strong rationale for its anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Sanguisorba Extracts

| Extract/Compound | Assay | Cell Line | IC₅₀ Value |

| Sanguisorba tenuifolia Dichloromethane Fraction | NO Inhibition | RAW 264.7 | 47.99 µg/mL |

| Ulmus pumila Ethyl Acetate Fraction | NO Inhibition | RAW 264.7 | 161.0 µg/mL |

| Various Anthraquinones | NO Inhibition | RAW 264.7 | 1.56 - 6.80 µM |

Note: Data for Sanguisorba extracts and other compounds are provided for context, as specific IC₅₀ values for pure Sanguisorbigenin in NO inhibition assays are not yet widely published.[6][7][8]

Anticancer Activity

Triterpenoid glycosides from Sanguisorba officinalis have demonstrated cytotoxic potential against various cancer cell lines.[2] For instance, a bioactive compound from the plant, 3β-[(α-l-arabinopyranosyl) oxy]-urs-12,18(19)-dien-28-oic acid β-d-glucopyranosyl ester (AGE), has shown significant activity against colorectal cancer cells, including those resistant to 5-fluorouracil.[1]

Table 4: Anticancer Activity of a Sanguisorba officinalis-derived Compound (AGE)

| Cell Line | Cell Type | IC₅₀ Value (µM) at 72h |

| RKO-P | 5-FU-sensitive colorectal cancer | 9.15 |

| HCT15-P | 5-FU-sensitive colorectal cancer | 17.10 |

| RKO-R | 5-FU-resistant colorectal cancer | 6.49 |

| HCT15-R | 5-FU-resistant colorectal cancer | 10.99 |

| NCM460 | Normal human intestinal epithelial | 28.18 |

Data for AGE, a compound from Sanguisorba officinalis.[1]

Antioxidant Activity

The antioxidant potential of Sanguisorba species has been documented, with extracts showing the ability to scavenge free radicals.[3] While specific DPPH or ABTS assay results for pure Sanguisorbigenin are not extensively reported, related compounds from Sanguisorba officinalis have been evaluated.

Table 5: Antioxidant Activity of Phenolic Compounds from Sanguisorba officinalis

| Compound | DPPH Scavenging IC₅₀ (µg/mL) |

| Fisetinidol-(4α-8)-catechin | 12.3 ± 0.2 |

| Methyl 4-O-β-D-glucopyranosy-5-hydroxy-3-methoxylbenzoate | 720 ± 7.3 |

| 3,3′,4′-tri-O-Methylellagic acid | 820 ± 7.3 |

Data for phenolic compounds isolated from Sanguisorba officinalis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Sanguisorbigenin.

Isolation and Purification of Sanguisorbigenin

Caption: Workflow for the isolation of Sanguisorbigenin.

-

Extraction: Air-dried roots of S. officinalis are extracted with 70% aqueous methanol at room temperature. The filtrate is then concentrated under reduced pressure to obtain the crude methanol extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc fraction is subjected to macroporous resin column chromatography and eluted with an ethanol-water gradient to yield several fractions.

-

Final Purification: The fraction containing Sanguisorbigenin is further purified, typically using preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound (>98% purity).

HPLC Analysis

-

Instrumentation: Agilent 1200 HPLC system or equivalent.

-

Column: Kinetex XB-C18 analytical column (100 × 4.6 mm, 2.6 µm).

-

Column Temperature: 30°C.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient profile is as follows: 0–2 min, 29–31% B; 2–13 min, 31–35% B; 13–15 min, 35–40% B; 15–23 min, 40–44% B; 23–25 min, 44–46% B; 25–31 min, 46–49% B; and 31–38 min, 49–55% B.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.[2]

Antibacterial Activity Assays

-

Bacterial Preparation: MRSA strains are cultured on Mueller-Hinton Agar (MHA) and then suspended in Mueller-Hinton Broth (MHB) to a concentration of 0.5 McFarland standard. This is further diluted to a final inoculum of 1.5 × 10⁵ CFU/well.

-

Compound Dilution: Sanguisorbigenin is serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Sanguisorbigenin that completely inhibits visible bacterial growth.[2]

-

Plate Setup: A 96-well plate is prepared with serial dilutions of Sanguisorbigenin along the rows and serial dilutions of an antibiotic along the columns.

-

Inoculation and Incubation: Each well is inoculated with the MRSA suspension as described for the broth microdilution assay and incubated at 37°C for 24 hours.

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[2]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of Sanguisorbigenin for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours.

-

Nitrite Measurement (Griess Assay): An equal volume of the cell culture supernatant is mixed with Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Reading: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[6][9]

Anticancer Activity Assay (MTT Assay for Cell Viability)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Sanguisorbigenin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.

-

Reaction Mixture: Various concentrations of Sanguisorbigenin are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.[3]

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism against MRSA

Sanguisorbigenin's efficacy against MRSA is attributed to its ability to interfere with the bacterial resistance mechanism. It has been shown to inhibit the expression of the mecA gene, which codes for the penicillin-binding protein 2a (PBP2a).[2] PBP2a has a low affinity for β-lactam antibiotics, conferring resistance to this class of drugs. By downregulating mecA expression, Sanguisorbigenin reduces the production of PBP2a, thereby re-sensitizing MRSA to β-lactam antibiotics.[2]

Caption: Sanguisorbigenin's mechanism against MRSA.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Sanguisorba officinalis extracts are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, Sanguisorbigenin likely suppresses the production of NO and prostaglandins, key mediators of inflammation.

Caption: Putative anti-inflammatory pathway of Sanguisorbigenin.

Anticancer Apoptotic Pathway

The anticancer activity of triterpenoids from Sanguisorba officinalis is often associated with the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death. It is hypothesized that Sanguisorbigenin may exert its anticancer effects by modulating the expression of these key apoptotic regulators.

Caption: Hypothesized apoptotic pathway induced by Sanguisorbigenin.

Conclusion and Future Directions

Sanguisorbigenin, a natural triterpenoid from Sanguisorba officinalis, presents a compelling profile as a potential therapeutic agent. Its well-documented antibacterial activity against MRSA, coupled with promising anti-inflammatory and anticancer properties, underscores its significance for further investigation. This technical guide has provided a comprehensive summary of the current knowledge on Sanguisorbigenin, including its historical context, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols.

Future research should focus on several key areas. Firstly, a definitive elucidation of the historical discovery and initial characterization of Sanguisorbigenin would provide valuable context. Secondly, more extensive quantitative studies on the anti-inflammatory, anticancer, and antioxidant activities of pure Sanguisorbigenin are needed to establish a more complete pharmacological profile. Finally, further investigation into the specific molecular targets and signaling pathways modulated by Sanguisorbigenin will be crucial for its development as a targeted therapeutic. The information compiled in this guide serves as a robust foundation for these future endeavors, paving the way for the potential translation of this traditional remedy into a modern medicinal agent.

References

- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Genus Sanguisorba: Traditional Uses, Chemical Constituents and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of Sanguisorba officinalis ethanol extract on NO and PGE₂ production is mediated by suppression of NF-κB and AP-1 activation signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpenoids from the Roots of Sanguisorba tenuifolia var. Alba - PMC [pmc.ncbi.nlm.nih.gov]

Sanguisorbigenin: A Technical Guide to Its Natural Sources, Extraction, and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguisorbigenin (SGB) is a triterpenoid saponin that has garnered significant interest within the scientific community for its potent biological activities.[1] Primarily recognized for its antibacterial properties, particularly against multidrug-resistant pathogens, SGB presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of Sanguisorbigenin, detailed methodologies for its extraction and isolation, a summary of its antibacterial efficacy, and an elucidation of its mechanism of action. Due to a lack of available research, this guide does not currently include information on synthetic derivatives of Sanguisorbigenin.

Natural Sources of Sanguisorbigenin

The principal natural source of Sanguisorbigenin is the dried root of Sanguisorba officinalis L., a perennial herbaceous plant belonging to the Rosaceae family.[1][2] This plant is widely distributed across temperate regions of the Northern Hemisphere, including Asia, Europe, and North America.[1][2] In traditional medicine, particularly in Asia, the roots of Sanguisorba officinalis L. have been utilized for centuries for their anti-inflammatory, antiviral, and antibacterial properties.[1][2]

Extraction and Isolation

The isolation of Sanguisorbigenin from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology for obtaining SGB from the roots of Sanguisorba officinalis L.

Experimental Protocol: Extraction and Isolation of Sanguisorbigenin

2.1.1. Plant Material and Extraction

-

Air-dried roots of Sanguisorba officinalis L. (3 kg) are pulverized into a fine powder.

-

The powdered root material is extracted three times with 70% aqueous methanol (MeOH) at room temperature.

-

The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude MeOH extract.

2.1.2. Solvent Partitioning

-

The crude MeOH extract is suspended in distilled water.

-

The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc fraction, which contains Sanguisorbigenin, is collected for further purification.

2.1.3. Chromatographic Purification

-

The EtOAc fraction is subjected to macro-porous resin column chromatography.

-

The column is eluted with an ethanol-water gradient system, ranging from 0% to 95% ethanol.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing Sanguisorbigenin.

-

Fractions rich in Sanguisorbigenin are pooled and further purified using techniques such as recrystallization to obtain the pure compound.

Experimental Workflow: Extraction and Isolation

Antibacterial Activity and Synergistic Effects

Sanguisorbigenin has demonstrated significant antibacterial activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It also exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy and potentially overcoming bacterial resistance.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of Sanguisorbigenin and its synergistic interactions are summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency.

| Organism(s) | Compound(s) | MIC (µg/mL) | Fold Reduction in Antibiotic MIC | Reference(s) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) strains | Sanguisorbigenin | 12.5 - 50 | N/A | [1][3] |

| MRSA strains | Ampicillin + Sanguisorbigenin | N/A | 2 to 6-fold | [1] |

| MRSA strains | Oxacillin + Sanguisorbigenin | N/A | 2 to 8-fold | [1] |

| MRSA strains | Various Conventional Antibiotics + Sanguisorbigenin | N/A | 2 to 16-fold | [4][5][6] |

Mechanism of Action against MRSA

The antibacterial mechanism of Sanguisorbigenin against MRSA involves the downregulation of key resistance genes. Specifically, SGB has been shown to inhibit the expression of the mecA gene.[1][2] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics and is the primary determinant of methicillin resistance in S. aureus. By reducing the expression of mecA, Sanguisorbigenin leads to a decrease in the production of PBP2a, thereby re-sensitizing MRSA to β-lactam antibiotics.[1][2] Additionally, SGB has been observed to alter the permeability of the bacterial cell membrane.[4][5]

Signaling Pathway of Sanguisorbigenin's Antibacterial Action

Sanguisorbigenin Derivatives

Currently, there is a notable absence of published research on the synthesis and biological activity of Sanguisorbigenin derivatives. This represents a significant opportunity for future research and development. The chemical modification of the Sanguisorbigenin scaffold could lead to the discovery of novel analogs with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.

Conclusion

Sanguisorbigenin, a natural product isolated from the roots of Sanguisorba officinalis L., is a promising antibacterial agent, particularly against MRSA. Its mechanism of action, involving the downregulation of the mecA gene and alteration of cell membrane permeability, makes it an attractive candidate for further investigation. The detailed protocols for its extraction and isolation provided herein offer a foundation for researchers to obtain this compound for their studies. While the synergistic effects of Sanguisorbigenin with existing antibiotics are well-documented, the exploration of its synthetic derivatives remains an untapped area of research with considerable potential for the development of new and effective antibacterial therapies.

References

- 1. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability [mdpi.com]

- 6. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Sanguisorbigenin: A Potential Antibacterial Agent for Combating Drug-Resistant Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the antibacterial potential of Sanguisorbigenin, focusing on its activity against MRSA. It details the quantitative antimicrobial data, in-depth experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antibacterial therapies.

Antibacterial Activity of Sanguisorbigenin

Sanguisorbigenin has demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including clinically isolated MRSA strains.[2][3] Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values. Furthermore, SGB exhibits synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy to enhance the efficacy of existing drugs and combat resistance.[1][4]

Minimum Inhibitory Concentration (MIC) Data

The intrinsic antibacterial activity of Sanguisorbigenin against several MRSA strains is summarized in the table below. The MIC values, representing the lowest concentration of SGB that inhibits visible bacterial growth, range from 12.5 to 50 µg/mL.[2][4][5]

| Bacterial Strain | Type | Sanguisorbigenin MIC (µg/mL) | Reference |

| S. aureus ATCC 33591 | Reference Strain | 12.5 | [5] |

| S. aureus CCARM 3090 | Clinical Isolate | 25 | [5] |

| S. aureus CCARM 3091 | Clinical Isolate | 25 | [5] |

| S. aureus CCARM 3095 | Clinical Isolate | 25 | [5] |

| S. aureus CCARM 3102 | Clinical Isolate | 25 | [5] |

| S. aureus DPS-1 | Clinical Isolate | 50 | [5] |

Synergistic Activity with Conventional Antibiotics

A key finding is the ability of Sanguisorbigenin to act synergistically with a range of antibiotics, effectively reducing the MIC of these drugs against MRSA.[1][4] This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.[2][6] The combination of SGB with antibiotics has been shown to reduce the required antibiotic concentration by 2 to 16-fold.[4][7]

| Antibiotic | MRSA Strain | FICI Value | Interpretation | Fold Reduction in Antibiotic MIC | Reference |

| Ampicillin | ATCC 33591 | 0.63 | Partial Synergy | 2-6 | [2][5] |

| Oxacillin | ATCC 33591 | 0.75 | Partial Synergy | 2-8 | [2][5] |

| Ampicillin | CCARM 3090 | 0.5 | Synergy | Not specified | [5] |

| Oxacillin | CCARM 3090 | 0.38 | Synergy | Not specified | [5] |

| Ampicillin | CCARM 3091 | 0.5 | Synergy | Not specified | [5] |

| Oxacillin | CCARM 3091 | 0.5 | Synergy | Not specified | [5] |

| Linezolid | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |

| Gentamicin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |

| Vancomycin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |

| Amikacin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |

| Amoxicillin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |

| Ceftazidime | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |

Mechanism of Antibacterial Action

The antibacterial mechanism of Sanguisorbigenin against MRSA is multifaceted, involving the disruption of key resistance determinants and cellular structures.

Inhibition of PBP2a and mecA Gene Expression

The primary mechanism of methicillin resistance in S. aureus is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene.[8][9] PBP2a has a low affinity for β-lactam antibiotics, allowing for cell wall synthesis to continue in their presence.[8][10] Sanguisorbigenin has been shown to significantly reduce the expression of the mecA gene and, consequently, the production of the PBP2a protein in a dose-dependent manner.[2][3][5] This action effectively re-sensitizes MRSA to β-lactam antibiotics.

The regulation of mecA is controlled by the mecR1 and mecI genes.[10] In the absence of a β-lactam, MecI represses mecA transcription. When a β-lactam is present, MecR1 initiates a signaling cascade that leads to the inactivation of MecI and subsequent expression of mecA.[1] Sanguisorbigenin appears to interfere with this regulatory pathway, leading to the downregulation of mecA.[2][5]

Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability

Beyond its effects on PBP2a, Sanguisorbigenin also inhibits biofilm formation in MRSA.[1][7] Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. By disrupting biofilm integrity, SGB can render the bacteria more susceptible to antimicrobial agents. Additionally, studies have indicated that Sanguisorbigenin alters the permeability of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products like Sanguisorbigenin.[11][12]

Materials:

-

Sanguisorbigenin (SGB) stock solution

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

MRSA strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of SGB dilutions: Prepare a series of two-fold dilutions of the SGB stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum preparation: From a fresh overnight culture of the MRSA strain on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate containing the SGB dilutions, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (wells with inoculum and no SGB) and a negative control (wells with MHB only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of SGB at which there is no visible growth of bacteria.

Checkerboard Assay for Synergistic Activity

The checkerboard assay is used to evaluate the interaction between Sanguisorbigenin and a conventional antibiotic.[6][13][14]

Materials:

-

Sanguisorbigenin (SGB) and antibiotic stock solutions

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

MRSA strains

-

Materials for inoculum preparation as described in the MIC protocol

Procedure:

-

Plate setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute SGB along the rows (e.g., from top to bottom) and the antibiotic along the columns (e.g., from left to right). The final volume in each well after adding the inoculum will be 100 µL.

-

Inoculation: Prepare and add the MRSA inoculum to each well as described in the MIC protocol.

-

Controls: Include rows and columns with each agent alone to determine their individual MICs under the assay conditions. Also include positive and negative growth controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of SGB = (MIC of SGB in combination) / (MIC of SGB alone)

-

FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

-

-

Calculate the FICI: FICI = FIC of SGB + FIC of Antibiotic.

-

Interpret the FICI value: ≤ 0.5 (synergy), >0.5 to 1 (additive), >1 to 4 (indifference), >4 (antagonism).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. emerypharma.com [emerypharma.com]

- 7. primerdesign.co.uk [primerdesign.co.uk]

- 8. The emergence of mecC methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mecA - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Sanguisorbigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., has garnered scientific interest for its potential therapeutic applications. Traditionally, extracts of Sanguisorba officinalis have been used in medicine to treat inflammatory conditions and bleeding.[1] Modern research has begun to elucidate the molecular mechanisms underlying these effects, focusing on the plant's rich composition of bioactive compounds, including Sanguisorbigenin. While much of the recent literature on isolated SGB has centered on its antimicrobial and synergistic antibiotic properties[2][3], the anti-inflammatory and antioxidant activities of the source plant's extracts are well-documented, suggesting these properties are attributable to its key constituents like SGB. This guide synthesizes the available data, detailing the antioxidant and anti-inflammatory mechanisms, relevant experimental protocols, and the key signaling pathways involved.

Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA. Phytochemicals, such as those found in Sanguisorba officinalis, often exhibit potent antioxidant effects.

Quantitative Data on Antioxidant Activity

While specific IC50 values for pure Sanguisorbigenin are not extensively detailed in the provided search results, studies on related phenolic compounds isolated from Sanguisorba officinalis demonstrate significant free radical scavenging activity. This provides a strong basis for the antioxidant potential of its triterpenoid components.

| Compound from S. officinalis | Assay | IC50 Value (μg/mL) | Reference Compound | IC50 Value (μg/mL) |

| Fisetinidol-(4α-8)-catechin | DPPH | 10.3 ± 0.7 | Ascorbic Acid | 15.2 ± 0.9 |

| (+)-Catechin | DPPH | 25.4 ± 1.1 | Ascorbic Acid | 15.2 ± 0.9 |

Table 1: DPPH radical scavenging activity of phenolic compounds isolated from Sanguisorba officinalis L. Data extracted from a study on phenolic constituents of the plant.[4]

Experimental Protocols for Antioxidant Assays

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound (e.g., Sanguisorbigenin) in a suitable solvent like ethanol.

-

Create a series of dilutions of the test compound.

-

In a 96-well microtiter plate, add 0.5 mL of each compound dilution to 2.5 mL of a 100 µM DPPH ethanolic solution.[4]

-

Use a solvent-treated solution (e.g., ethanol) as a control.

-

Incubate the plate at 37°C for 30 minutes in the dark.[4]

-

Measure the absorbance at 515 nm using a microplate reader.[4]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of DPPH free radicals, by plotting inhibition percentage against sample concentration.

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is quantified by measuring the reduction of this radical back to its colorless neutral form by the test compound.

Protocol:

-